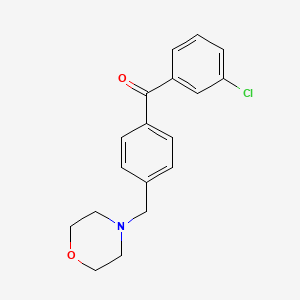
4'-Methoxy-3-(3-methylphenyl)propiophenone
Overview
Description
4’-Methoxy-3-(3-methylphenyl)propiophenone is an organic compound with the molecular formula C17H18O2 It is a member of the propiophenone family, characterized by a propiophenone structure with a methoxy group at the 4’ position and a methyl group at the 3 position on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4’-Methoxy-3-(3-methylphenyl)propiophenone involves the use of a Grignard reagent. The synthesis typically starts with the reaction of magnesium with m-bromoanisole in a tetrahydrofuran (THF) solution under the catalytic action of aluminum chloride. This reaction produces the Grignard reagent, which is then reacted with propionitrile to yield 4’-Methoxy-3-(3-methylphenyl)propiophenone .
Industrial Production Methods
In industrial settings, the production of 4’-Methoxy-3-(3-methylphenyl)propiophenone may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often reaching up to 99.44% purity . The use of recyclable solvents and advanced catalytic systems helps in making the process more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4’-Methoxy-3-(3-methylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the methoxy and methyl groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols or alkanes.
Substitution: Results in halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4’-Methoxy-3-(3-methylphenyl)propiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4’-Methoxy-3-(3-methylphenyl)propiophenone involves its interaction with various molecular targets and pathways. The methoxy and methyl groups on the aromatic ring influence its reactivity and interaction with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects in biological systems. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
3’-Methoxy-3-(4-methylphenyl)propiophenone: Similar structure but with different positions of the methoxy and methyl groups.
4-Methylpropiophenone: Lacks the methoxy group, leading to different chemical properties and reactivity.
4’-Methoxypropiophenone: Similar but without the methyl group on the phenyl ring.
Uniqueness
This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(3-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-13-4-3-5-14(12-13)6-11-17(18)15-7-9-16(19-2)10-8-15/h3-5,7-10,12H,6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMGZGUHCQFKCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644060 | |
| Record name | 1-(4-Methoxyphenyl)-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-41-5 | |
| Record name | 1-(4-Methoxyphenyl)-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4H-pyrrolo[2,3-d]oxazole-5-carboxylic acid](/img/structure/B1629636.png)

![1-Propyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B1629638.png)


